molecular formula C12H17Cl2N7 B6219053 2-{1-[2-(1H-1,2,3,4-tetrazol-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine dihydrochloride CAS No. 2751616-18-7

2-{1-[2-(1H-1,2,3,4-tetrazol-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine dihydrochloride

Cat. No.: B6219053
CAS No.: 2751616-18-7
M. Wt: 330.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{1-[2-(1H-1,2,3,4-tetrazol-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine dihydrochloride is a useful research compound. Its molecular formula is C12H17Cl2N7 and its molecular weight is 330.2. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 2-bromoethylamine hydrobromide with 1H-1,3-benzodiazole-2-carboxylic acid to form 2-{1-[2-(1H-1,2,3,4-tetrazol-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine. The dihydrochloride salt is then formed by reacting the amine with hydrochloric acid.", "Starting Materials": [ "2-bromoethylamine hydrobromide", "1H-1,3-benzodiazole-2-carboxylic acid", "Sodium azide", "Sodium ascorbate", "Hydrochloric acid", "Diethyl ether", "Methanol" ], "Reaction": [ "Step 1: Dissolve 1H-1,3-benzodiazole-2-carboxylic acid (1 eq) and sodium azide (2 eq) in dry DMF and stir for 30 minutes at room temperature.", "Step 2: Add 2-bromoethylamine hydrobromide (1 eq) to the reaction mixture and stir for 24 hours at 80°C.", "Step 3: Cool the reaction mixture to room temperature and add sodium ascorbate (2 eq) to the mixture.", "Step 4: Extract the product with diethyl ether and wash the organic layer with water.", "Step 5: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude product.", "Step 6: Dissolve the crude product in methanol and add hydrochloric acid to the solution to form the dihydrochloride salt.", "Step 7: Filter the product and wash with cold methanol to obtain the final product." ] }

CAS No.

2751616-18-7

Molecular Formula

C12H17Cl2N7

Molecular Weight

330.2

Purity

0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.